1-(4-Ethylbenzoyl)piperidin-3-ol is an organic compound with the molecular formula CHNO and a molecular weight of 219.28 g/mol. This compound is notable for its diverse biochemical interactions, particularly in enzyme inhibition and activation, making it a valuable subject of study in medicinal chemistry and pharmacology.
The compound is available through various chemical suppliers, including BenchChem, which provides detailed information about its properties and applications in research settings. The purity of this compound is typically around 95%.
1-(4-Ethylbenzoyl)piperidin-3-ol belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with an ethylbenzoyl group. This classification indicates its potential utility in biological systems and as a pharmaceutical agent.
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product.
The structure of 1-(4-Ethylbenzoyl)piperidin-3-ol can be represented as follows:
The compound's InChI key is AJDMUAVAYLPOQM-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure in databases like PubChem.
1-(4-Ethylbenzoyl)piperidin-3-ol can participate in various chemical reactions typical for piperidine derivatives:
These reactions are crucial for modifying the compound to enhance its efficacy or selectivity in biological applications.
The mechanism of action for 1-(4-Ethylbenzoyl)piperidin-3-ol involves its interaction with various biomolecules:
These processes highlight its potential therapeutic applications, particularly in pharmacology.
Further characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the identity and purity of the compound.
1-(4-Ethylbenzoyl)piperidin-3-ol has potential applications in various scientific fields:
The piperidine ring in 1-(4-ethylbenzoyl)piperidin-3-ol is primarily constructed through cyclization strategies that balance conformational control and stereoselectivity. 6-endo-dig cyclization serves as a key method, where alkyne substrates undergo intramolecular nucleophilic addition to form the piperidine scaffold with the critical 3-hydroxy group. This reaction proceeds under mild Lewis acid catalysis (e.g., ZnBr₂) and yields >75% in anhydrous dichloromethane, with the 3-hydroxy orientation dictated by substrate pre-organization [6]. Alternatively, pyridine hydrogenation offers a stereoselective route: Fluorinated pyridines undergo cis-selective reduction using Pd/C or Rh catalysts under 20-50 bar H₂ pressure, achieving >90% cis-diastereoselectivity for 3-substituted piperidines. This method is particularly effective for introducing chiral centers at C3, though competitive over-reduction requires careful pressure optimization [9].
For enantiomerically pure intermediates, enzymatic resolution of racemic piperidin-3-ols using lipases (e.g., CAL-B) achieves ≥98% ee. Kinetic resolution occurs through selective acylation of one enantiomer, leaving the desired (S)- or (R)-3-hydroxy piperidine unreacted for downstream functionalization [8] [9]. Recent advances include Dieckmann condensation of diethyl 3-aminoglutarate derivatives, which forms piperidin-3-ones followed by stereocontrolled reduction (NaBH₄/CeCl₃) to yield the 3-ol configuration. This method delivers a 65-70% overall yield but requires rigorous anhydrous conditions [9].
Table 1: Cyclization Methods for Piperidin-3-ol Synthesis
Method | Conditions | Yield (%) | Diastereoselectivity | Key Advantage |
---|---|---|---|---|
6-endo-dig Cyclization | ZnBr₂, DCM, 25°C | 75-82 | Substrate-controlled | Functional group tolerance |
Pyridine Hydrogenation | Pd/C, 50 bar H₂, EtOH, 80°C | 85-93 | >90% cis | Scalability (>100g) |
Enzymatic Resolution | CAL-B, vinyl acetate, toluene | 40-45* | ≥98% ee | High enantiopurity |
Dieckmann Condensation | NaOEt, EtOH, reflux; then NaBH₄ | 65-70 | Moderate | No transition metals required |
*Theoretical maximum yield for kinetic resolution is 50%.
N-acylation of the piperidine nitrogen with 4-ethylbenzoyl chloride is the most efficient route to install the ethylbenzoyl moiety. Direct N-acylation of piperidin-3-ol employs stoichiometric bases (e.g., triethylamine) to suppress O-acylation byproducts. Optimized protocols use dichloromethane at 0°C to minimize racemization, delivering 80-88% yield with <2% O-acylated impurity [1] [7]. For acid-sensitive substrates, in situ activation of 4-ethylbenzoic acid with carbodiimides (DCC) or uronium salts (HATU) in acetonitrile gives superior results (85-90% yield), though requires chromatographic removal of urea derivatives [9].
The Schotten-Baumann modification enables aqueous-phase acylation: Piperidin-3-ol and 4-ethylbenzoyl chloride react at the water-organic interface (using CH₂Cl₂/H₂O) with pH maintained at 8-9 using Na₂CO₃. This suppresses hydrolysis and enhances phase transfer, achieving 92% yield with high purity (>98%) after extraction [4] [7]. Catalyst selection critically impacts efficiency; DMAP (4-dimethylaminopyridine) at 5 mol% accelerates acylation 10-fold by nucleophilic catalysis, while N-heterocyclic carbenes (e.g., IMes) enable room-temperature reactions for sterically hindered analogs [1].
Table 2: Acylation Catalyst Performance for Ethylbenzoyl Introduction
Catalyst System | Reaction Time (h) | Yield (%) | O-Acylation Byproduct (%) | Conditions |
---|---|---|---|---|
Triethylamine (base) | 4-6 | 80-88 | <2 | DCM, 0°C |
DCC/DMAP | 1-2 | 85-90 | <1 | CH₃CN, 25°C |
HATU/DIEA | 0.5-1 | 88-92 | <0.5 | DMF, 25°C |
Schotten-Baumann (Na₂CO₃) | 2 | 90-92 | <1 | H₂O/CH₂Cl₂, 0°C |
Solvent polarity dictates reaction efficiency across the synthetic sequence. For cyclization steps, aprotic polar solvents like DMF or acetonitrile facilitate anion stabilization in Dieckmann condensations, while ethereal solvents (THF, 2-Me-THF) optimize organometallic additions to piperidinones. Notably, 2-Me-THF enhances hydrogenation diastereoselectivity (95:5 cis:trans) vs. THF (88:12) due to improved substrate coordination to Pd/C [7] [9]. In acylation, chlorinated solvents (CH₂Cl₂) outperform toluene by solubilizing both hydrophilic piperidinols and lipophilic acyl chlorides, reducing reaction time by 40% [4].
Catalyst systems are tailored to each stage: Cs₂CO₃ enables efficient SN₂ ring-opening of epoxides by piperidinols (70-75% yield), while heterogeneous catalysts like Pd/Al₂O₃ suppress dehalogenation during aryl halide couplings. For enantioselective reductions, Ru-(S)-BINAP achieves 90% ee in synthesizing chiral piperidin-3-ol precursors via asymmetric hydrogenation [8] [9]. Acid scavengers are crucial; polymer-bound polystyrene-diisopropylethylamine permits acylation without aqueous workup, streamlining purification [1].
Table 3: Solvent Effects on Key Reaction Steps
Reaction Step | Optimal Solvent | Yield (%) | Byproducts (%) | Alternative Solvents (Lower Yield) |
---|---|---|---|---|
Piperidine Cyclization | DMF | 78 | <5 | THF (65%), EtOH (58%) |
N-Acylation | CH₂Cl₂ | 92 | <2 | Toluene (85%), EtOAc (80%) |
Epoxide Ring-Opening | CH₃CN | 75 | 8-10 | DMSO (70%), Acetone (68%) |
Hydrogenation | 2-Me-THF | 90 | <3 | THF (85%), MeOH (80%) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7